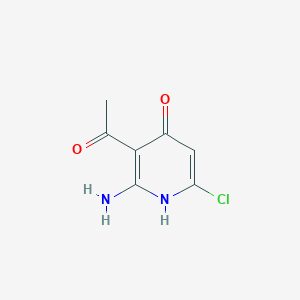
3-Acetyl-2-amino-6-chloropyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2-amino-6-chloropyridin-4(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with acetyl, amino, and chloro groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one typically involves multi-step reactions starting from pyridine derivatives. Common synthetic routes may include:
Nitration and Reduction: Nitration of a pyridine derivative followed by reduction to introduce the amino group.
Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride under acidic or basic conditions.
Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Acetyl-2-amino-6-chloropyridin-4(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its potential as a pharmaceutical agent.
Industry: Use in the synthesis of agrochemicals or dyes.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-acetylpyridine: Lacks the chloro group.
6-Chloro-2-aminopyridine: Lacks the acetyl group.
3-Acetyl-4-chloropyridine: Lacks the amino group.
Uniqueness
3-Acetyl-2-amino-6-chloropyridin-4(1H)-one is unique due to the presence of all three functional groups (acetyl, amino, and chloro) on the pyridine ring, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
651054-79-4 |
|---|---|
Formule moléculaire |
C7H7ClN2O2 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
3-acetyl-2-amino-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7ClN2O2/c1-3(11)6-4(12)2-5(8)10-7(6)9/h2H,1H3,(H3,9,10,12) |
Clé InChI |
CSMJIWJLJGVCEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(NC(=CC1=O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)


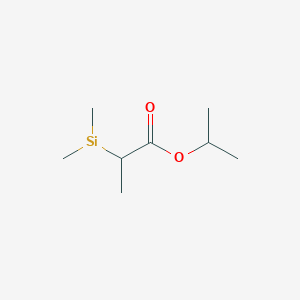
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)
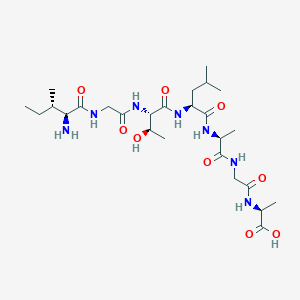
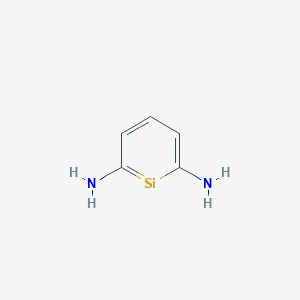
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
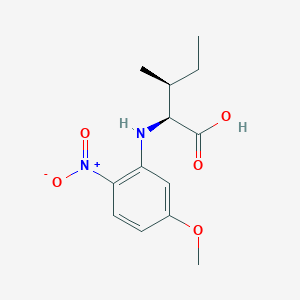
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
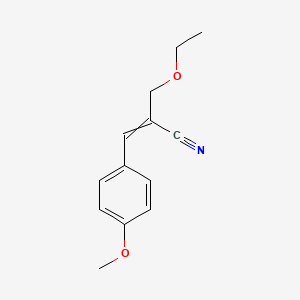
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

